molecular formula C11H8N2O3 B363005 (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 294193-58-1

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B363005
CAS No.: 294193-58-1
M. Wt: 216.19g/mol
InChI Key: RPHFOECPERWGCT-AATRIKPKSA-N
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Description

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to an amino group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 4-cyanophenylamine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]-4-oxobut-2-enoic acid
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • N-cyanoacetamides

Uniqueness

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the cyano group and the butenoic acid moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFOECPERWGCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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